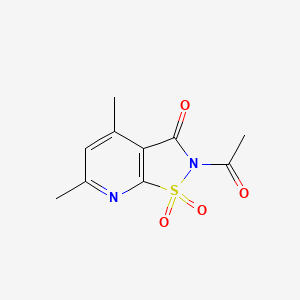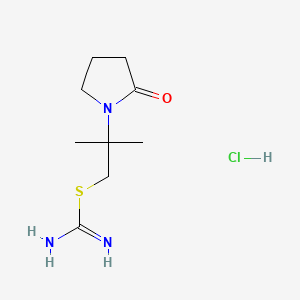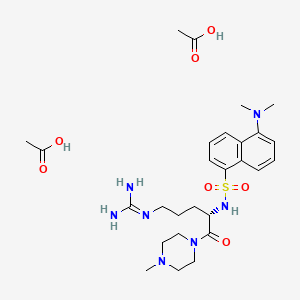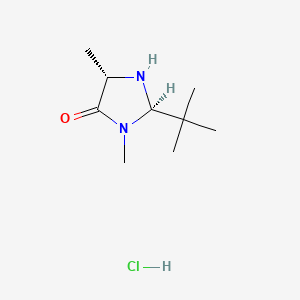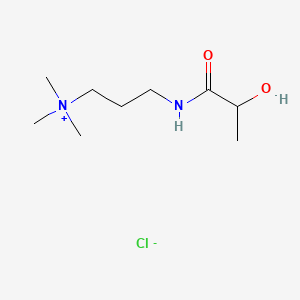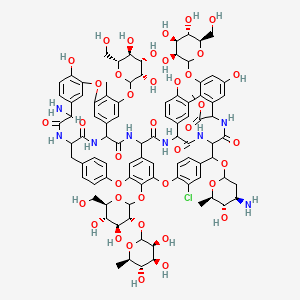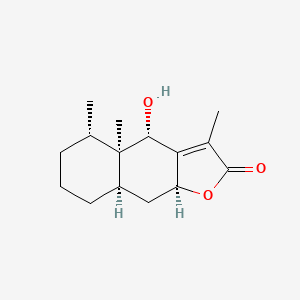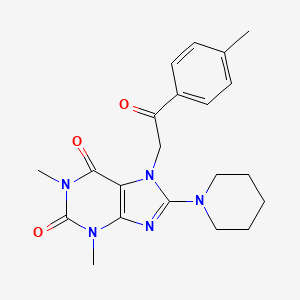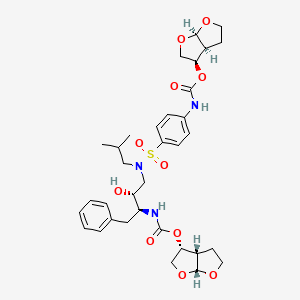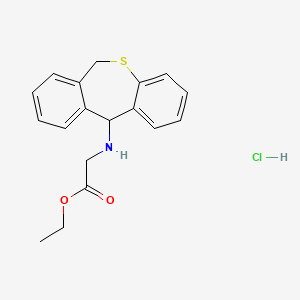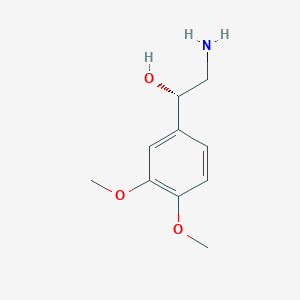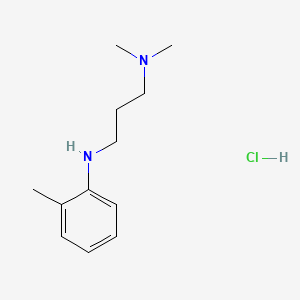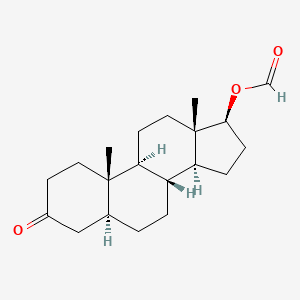
Androstanolone formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androstanolone formate, also known as dihydrotestosterone formate, is a synthetic derivative of androstanolone. Androstanolone is a potent androgenic hormone that plays a crucial role in the development and maintenance of male characteristics. The formate ester of androstanolone is used to enhance its pharmacokinetic properties, making it more effective for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androstanolone formate typically involves the esterification of androstanolone with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity androstanolone and formic acid, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Androstanolone formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield androstanolone and formic acid.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more reduced derivatives, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Androstanolone and formic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Androstanolone formate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of analytical methods.
Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to androgen deficiency, such as hypogonadism and muscle wasting.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
Androstanolone formate exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the androgen receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including the development of male secondary sexual characteristics, increased muscle mass, and enhanced libido. The molecular targets involved include the androgen receptor and downstream signaling pathways that regulate gene expression.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A primary male sex hormone with both androgenic and anabolic effects.
Nandrolone: An anabolic steroid with similar effects but a different chemical structure.
Methandrostenolone: An anabolic steroid known for its muscle-building properties.
Uniqueness of Androstanolone Formate
This compound is unique due to its high affinity for the androgen receptor and its resistance to aromatization, which means it does not convert to estrogen. This reduces the risk of estrogenic side effects such as gynecomastia and water retention. Additionally, the formate ester enhances its pharmacokinetic properties, making it more effective for therapeutic use compared to its non-esterified counterpart.
Properties
CAS No. |
4589-90-6 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] formate |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h12-13,15-18H,3-11H2,1-2H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZQSXNBHXKJQHBH-VHUDCFPWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC=O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



